Benzamide, 4-ethyl-N,N-dimethyl-
Description
Benzamide, 4-ethyl-N,N-dimethyl- (systematic IUPAC name: 4-ethyl-N,N-dimethylbenzamide) is a substituted benzamide derivative characterized by an ethyl group at the para position of the benzene ring and two methyl groups attached to the nitrogen atom of the amide functional group. Substituted benzamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-ethyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-4-9-5-7-10(8-6-9)11(13)12(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
CXAPQNRCIDEHAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Substituents on the benzamide scaffold significantly influence physical properties such as melting point, solubility, and molecular weight. Key analogs include:
Analysis :
- Electron-Withdrawing Groups (EWGs) : The chloro substituent in 4-chloro-N,N-dimethylbenzamide enhances polarity, likely increasing melting points compared to alkyl-substituted analogs .
- Alkyl vs. Aryl Substituents : Bulky groups like phenylethyl (e.g., Rip-B) reduce solubility in polar solvents but may improve lipid membrane permeability, relevant in drug design .
- Methoxy Groups : Methoxy substituents (e.g., Rip-B) introduce hydrogen-bonding capacity, affecting crystallization behavior and melting points .
Reactivity Insights :
- Oxidation Behavior : N,N-Dimethyl amines undergo RuO₄-mediated oxidation, with regioselectivity influenced by substituent steric effects. For instance, acyclic N,N-dimethylbenzylamines show different oxidation patterns compared to cyclic analogs .
- Steric Effects : The ethyl group in 4-ethyl-N,N-dimethylbenzamide may hinder electrophilic substitution at the para position compared to smaller substituents like methyl.
Key Research Findings
Spectroscopic Characterization
- NMR Data : Analogs like Rip-B and Rip-D () show distinct ¹H and ¹³C-NMR shifts depending on substituents. For example, aromatic protons in methoxy-substituted benzamides resonate downfield (δ 6.8–7.4 ppm) due to electron-donating effects .
- Boiling Points : N,N-Dimethylbenzamide (CAS 611-74-5) has a boiling range of 405–418 K under reduced pressure (2.0–2.4 kPa), suggesting moderate volatility for alkyl-substituted benzamides .
Critical Comparison of Structural Analogs
Alkyl vs. Aryl Substitution
- 4-Ethyl-N,N-Dimethylbenzamide vs. Diethyl groups on the amide nitrogen may further enhance lipophilicity .
- 4-Methoxy-N-(2-phenylethyl)benzamide : The phenylethyl group introduces π-π stacking interactions, which could enhance binding to aromatic biological targets compared to alkyl-substituted analogs .
Electronic Effects
- Chloro vs. Methoxy Substituents : Chloro groups (EWG) deactivate the benzene ring, directing electrophilic attacks to meta positions, whereas methoxy groups (EDG) activate the ring for para/ortho substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
